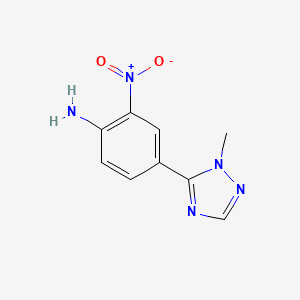
4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-nitroaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with a methyl group at the 1-position and a nitroaniline moiety at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-nitroaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
化学反应分析
Types of Reactions
4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-aminoaniline.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring may also play a role in binding to specific sites on target molecules, modulating their activity.
相似化合物的比较
Similar Compounds
- 4-(1-Methyl-1h-1,2,4-triazol-3-yl)-2-nitroaniline
- 4-(1-Methyl-1h-1,2,4-triazol-5-yl)pyridine
- 4-(1-Methyl-1h-1,2,4-triazol-3-yl)pyridine
Uniqueness
4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C9H9N5O2 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC 名称 |
4-(2-methyl-1,2,4-triazol-3-yl)-2-nitroaniline |
InChI |
InChI=1S/C9H9N5O2/c1-13-9(11-5-12-13)6-2-3-7(10)8(4-6)14(15)16/h2-5H,10H2,1H3 |
InChI 键 |
MAYRBCKAZLXZHQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC=N1)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


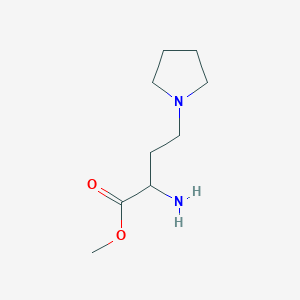
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid](/img/structure/B13570859.png)
![Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13570863.png)
![4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine](/img/structure/B13570870.png)
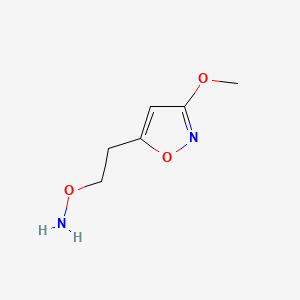
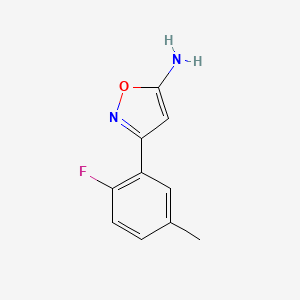


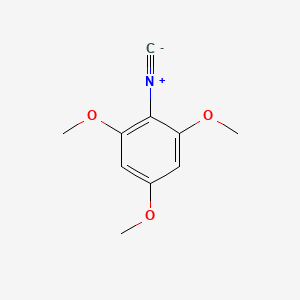
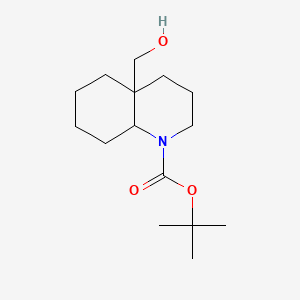
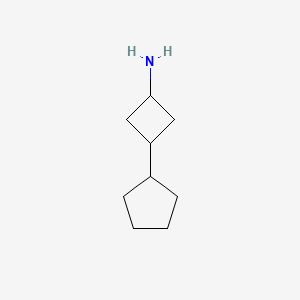
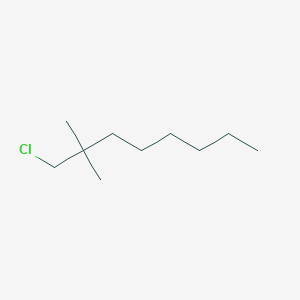
![tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B13570921.png)
![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)
